molecular formula C21H22N4O2 B12135986 N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B12135986
M. Wt: 362.4 g/mol
InChI Key: RVYVQGOATNLYOE-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the morpholine moiety. Key steps in the synthesis may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H22N4O2/c26-21(23-9-10-25-11-13-27-14-12-25)18-15-20(16-5-7-22-8-6-16)24-19-4-2-1-3-17(18)19/h1-8,15H,9-14H2,(H,23,26)

InChI Key

RVYVQGOATNLYOE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

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